Stereochemical Purity: Dextilidine (1S,2R) vs. Tilidine Racemate (1:1 Mixture)
Dextilidine is the (1S,2R)-configuration stereoisomer that serves as the eutomer of the tilidine racemate. The racemate tilidine is an equimolar (50:50) mixture of dextilidine and its enantiomer ent-dextilidine, meaning that the clinically used racemic form delivers 50% inactive distomer by mass [1]. Structural assignment by X-ray crystallography and chiral chromatography confirms the absolute configuration at the carbon bearing the phenyl group (S) and the carbon bearing the dimethylamino group (R) [2]. ChEBI and PubChem databases explicitly annotate that 'virtually all of the opioid activity resides in the (1S,2R) isomer' derived from dextilidine [3].
| Evidence Dimension | Stereochemical composition and active isomer content |
|---|---|
| Target Compound Data | Dextilidine: 100% (1S,2R)-isomer; 100% eutomer content by mass |
| Comparator Or Baseline | Tilidine racemate: 50% (1S,2R)-dextilidine + 50% (1R,2S)-ent-dextilidine; 50% eutomer content by mass |
| Quantified Difference | Dextilidine provides 2-fold higher active isomer mass per unit weight (100% vs. 50% eutomer content) |
| Conditions | Chemical identity assigned by IUPAC nomenclature, chiral chromatography, and X-ray crystallography; biological activity attribution via stereospecific metabolic conversion to nortilidine |
Why This Matters
Procurement of dextilidine rather than the racemate eliminates the 50% inactive distomer load, ensuring that every milligram of material contributes to opioid receptor-mediated pharmacology and that the confounding NMDA antagonist activity of the ent-dextilidine-derived metabolite is absent.
- [1] ChEBI: tilidine (CHEBI:77823). European Bioinformatics Institute. View Source
- [2] PubChem: Tilidine (CID 30131). National Center for Biotechnology Information. View Source
- [3] ChEBI: dextilidine (CHEBI:77822). European Bioinformatics Institute. View Source
